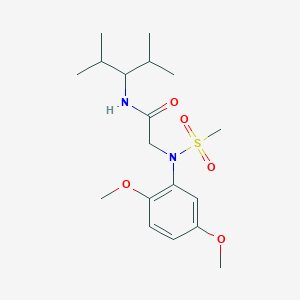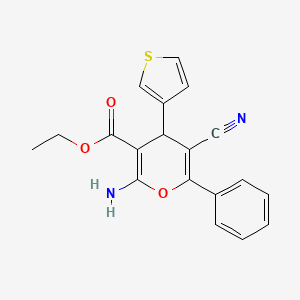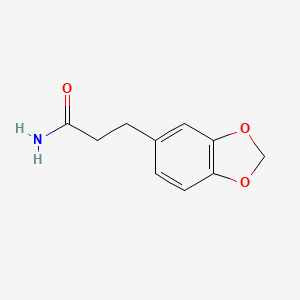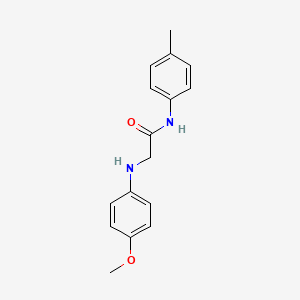![molecular formula C16H21N3O2 B6069906 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea, also known as INDU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. INDU is a small molecule that has shown promise in the fields of cancer research, inflammation, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is not fully understood. However, it is believed that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to have antioxidant properties. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to reduce the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is its small size. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is that it is a synthetic compound, and its effects may not be the same as those of natural compounds.
Orientations Futures
There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. One area of research is in the development of new synthetic analogs of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea that may have improved properties. Another area of research is in the study of the pharmacokinetics and pharmacodynamics of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. This will help to determine the optimal dosage and administration route for N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. Finally, more research is needed to determine the safety and efficacy of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in human clinical trials.
Conclusion:
In conclusion, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a synthetic compound that has shown promise in various scientific research applications. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of COX-2, which may help to reduce inflammation and pain. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea also has antioxidant properties and has been shown to increase the activity of antioxidant enzymes. While there are some limitations to using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a complex process that involves several steps. The starting material for the synthesis is 1,3-cyclohexadione, which is converted into 1,3-cyclohexadiene-1-carboxylic acid. This intermediate is then reacted with ethylamine to form N-ethyl-1,3-cyclohexadiene-1-carboxamide. The final step involves the reaction of N-ethyl-1,3-cyclohexadiene-1-carboxamide with 2,3-dihydroindene-2-carboxylic acid to form N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea.
Applications De Recherche Scientifique
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been studied for its potential use in the treatment of inflammation and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-16(21)18-13-9-15(20)19(10-13)14-7-11-5-3-4-6-12(11)8-14/h3-6,13-14H,2,7-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBWSWBJPQUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6069829.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B6069832.png)




![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)

![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)